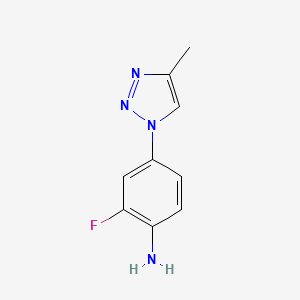
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
Overview
Description
“2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a fluoro group and a methyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles are not found in nature but have a significant presence in drug discovery due to their unique properties. They are used in creating potent antiproliferative agents against various cancer cells. For example, compounds with a triazole component have shown high efficacy with low IC50 values in MTT assays .
Organic Synthesis
In organic chemistry, triazoles serve as important nucleophiles in reactions like the Suzuki reaction. They are stable to water and air, making them versatile for various synthetic applications .
Polymer Chemistry
Triazoles find applications in polymer chemistry, particularly in creating feedback control drug transport polymers for cancer treatment. Their stability and reactivity make them suitable for incorporation into polymer frameworks .
Supramolecular Chemistry
The unique structure of triazoles allows them to engage in supramolecular interactions. This property is harnessed in designing molecules with specific functions and behaviors at the molecular level .
Bioconjugation
Triazoles are used in bioconjugation techniques to attach various biomolecules together. This is often done using click chemistry approaches, which are known for their efficiency and specificity .
Chemical Biology
In chemical biology, triazoles are used as tools for probing biological systems. They can act as inhibitors or modifiers of biological processes, such as allergic and inflammatory responses or as potential retinoic acid-metabolizing enzymes inhibitors .
Fluorescent Imaging
Due to their fluorescent properties, triazoles can be used in imaging techniques to visualize biological processes and structures .
Materials Science
The robustness of triazoles makes them suitable for developing new materials with desired properties for various industrial applications .
Future Directions
The future directions for “2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad range of activities exhibited by triazole derivatives, this compound could be a potential candidate for further drug development .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been found to exhibit antimicrobial activities . These compounds interact with various microbial strains, including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans, and R. Oryzae .
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to advance medicinal chemistry.
Biochemical Pathways
1,2,3-triazoles have been associated with a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
An adme analysis performed on similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole hybrids have shown moderate to excellent activity against various microbial strains . For instance, a compound with a chloro group on the N-methyl aniline ring displayed noteworthy activity against all tested bacterial strains .
Action Environment
The stability of 1,2,3-triazoles against metabolic degradation suggests that these compounds may be relatively resistant to environmental changes .
properties
IUPAC Name |
2-fluoro-4-(4-methyltriazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-12-6)7-2-3-9(11)8(10)4-7/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBVLZILINETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197051 | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline | |
CAS RN |
1353878-22-4 | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



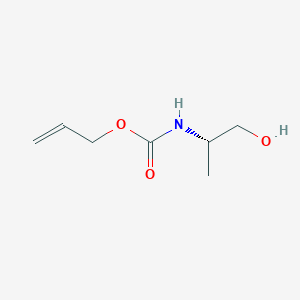

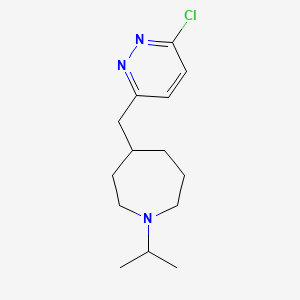

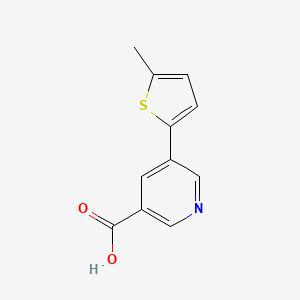
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
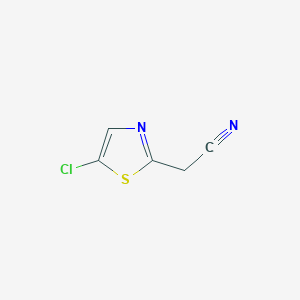
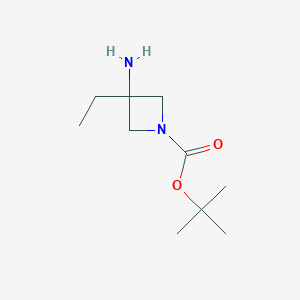
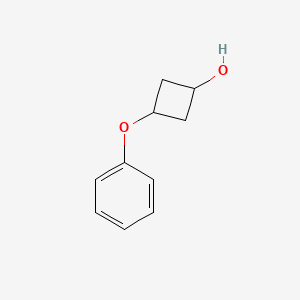
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
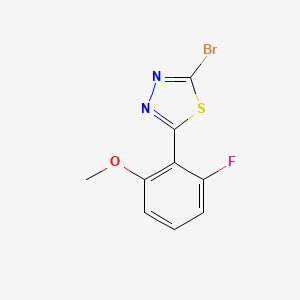
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)

![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)